1-(5-Hydroxy-2-phenylchroman-6-yl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
68421-25-0 |
|---|---|
Molecular Formula |
C17H16O3 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
1-(5-hydroxy-2-phenyl-3,4-dihydro-2H-chromen-6-yl)ethanone |
InChI |
InChI=1S/C17H16O3/c1-11(18)13-7-10-16-14(17(13)19)8-9-15(20-16)12-5-3-2-4-6-12/h2-7,10,15,19H,8-9H2,1H3 |
InChI Key |
QPRMHEWIUJJCIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=C(C=C1)OC(CC2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 5 Hydroxy 2 Phenylchroman 6 Yl Ethanone and Its Analogs
Strategies for the Synthesis of the Chroman-6-yl Ethanone (B97240) Core
The construction of the fundamental chroman-6-yl ethanone structure relies on established organic reactions that facilitate the formation of the heterocyclic chroman or chromone (B188151) ring.
Claisen-Schmidt Condensation and Subsequent Cyclization Approaches to Chalcones and Flavanones
The Claisen-Schmidt condensation is a cornerstone reaction in the synthesis of chalcones, which are key precursors to flavanones and related chroman structures. numberanalytics.comtaylorandfrancis.com This base-catalyzed reaction involves the condensation of an aromatic ketone with an aromatic aldehyde. taylorandfrancis.com In the context of synthesizing analogs of 1-(5-hydroxy-2-phenylchroman-6-yl)ethanone, a suitably substituted 2'-hydroxyacetophenone (B8834) would react with benzaldehyde (B42025) or its derivatives.
The classical Claisen-Schmidt reaction is typically carried out using aqueous sodium or potassium hydroxide (B78521) at elevated temperatures over several hours. taylorandfrancis.com The resulting α,β-unsaturated ketone, a 2'-hydroxychalcone, can then undergo an intramolecular Michael addition (cyclization) under basic or acidic conditions to form the corresponding flavanone (B1672756) (2-phenylchroman-4-one). nih.gov This cyclization is a biomimetic approach, though it can be susceptible to side reactions or racemization at the newly formed stereocenter. nih.gov
Table 1: Examples of Claisen-Schmidt Condensation Conditions
| Catalyst/Base | Solvent | Temperature | Duration | Outcome |
| NaOH or KOH (aq) | Water/Ethanol | 50 °C | Several hours | Chalcone (B49325) formation |
| K₂CO₃ (10 mol%) | Water/Ethanol | Room Temp | Varies | One-pot synthesis of cyclohexenone derivatives via condensation and Michael addition |
| Basic Activated Carbons | - | - | - | Synthesis of chalcones under sonochemical irradiation |
This table presents various conditions reported for Claisen-Schmidt condensations, highlighting the versatility of the reaction. taylorandfrancis.comnih.gov
Modern variations of this reaction aim to improve efficiency and yield. For instance, microwave irradiation has been shown to significantly reduce reaction times. numberanalytics.com Furthermore, green chemistry approaches utilizing catalysts like potassium carbonate in water/ethanol mixtures have been developed for related multi-component reactions. nih.govresearchgate.net
Application of the Baker-Venkataraman Rearrangement in Chromone and Flavone (B191248) Synthesis
The Baker-Venkataraman rearrangement is a powerful method for the synthesis of 1,3-diketones, which are direct precursors to chromones and flavones. wikipedia.orgjk-sci.comchemistry-reaction.com The process begins with the acylation of a 2-hydroxyacetophenone (B1195853) derivative to form a 2-acyloxyacetophenone. This intermediate, when treated with a base such as potassium hydroxide or sodium hydride, undergoes an intramolecular acyl transfer to yield an aromatic 1,3-diketone. wikipedia.orgchemistry-reaction.comyoutube.com
Mechanism Snapshot:
Enolate Formation: A base abstracts an α-hydrogen from the acetophenone (B1666503) moiety. wikipedia.org
Intramolecular Acyl Transfer: The enolate attacks the ester carbonyl, forming a cyclic intermediate. wikipedia.org
Rearrangement: The intermediate opens to form a more stable phenolate, which upon acidic workup, gives the 1,3-diketone. wikipedia.org
Cyclodehydration: Treatment with a strong acid (e.g., H₂SO₄) catalyzes the cyclization and dehydration of the 1,3-diketone to form the chromone ring. rsc.org
Cyclodehydration Reactions for Chromone Ring Formation
The final step in many chromone syntheses, including those following the Baker-Venkataraman rearrangement, is an acid-catalyzed cyclodehydration. mdpi.com Starting from a 1-(2-hydroxyaryl)-1,3-diketone, various acidic catalysts can be employed to facilitate the formation of the pyrone ring.
Commonly used acids for this transformation include:
Sulfuric acid (H₂SO₄) rsc.orgmdpi.com
Polyphosphoric acid (PPA) ijrpc.com
Acetic acid ijrpc.com
Phosphorus oxychloride (POCl₃) ijrpc.com
Synthesis of Related Chromanones via Specific Reaction Conditions (e.g., Pyrrolidine-mediated, Aminal Electrophiles)
Chromanone scaffolds can also be synthesized through reactions mediated by specific catalysts or reagents. Pyrrolidine (B122466), a secondary amine, has been utilized as a catalyst in the synthesis of spirochromanone derivatives. researchgate.net For instance, the reaction of 1-(5-hydroxy-2,2-dimethylchroman-6-yl)ethanone with cyclic alkanones in the presence of pyrrolidine under microwave irradiation provides a rapid and efficient route to spiro compounds. researchgate.net
The use of aminal electrophiles represents another strategy for constructing complex chromanone-based structures. These reactions often proceed via multi-component pathways, allowing for the rapid assembly of molecular diversity. For example, one-pot syntheses of chromanone-based spirooxindoles have been achieved through 1,3-dipolar cycloaddition reactions involving azomethine ylides generated in situ. researchgate.net
Stereoselective Synthesis of Enantiopure Chromanones
The synthesis of enantiomerically pure chromanones is of significant interest due to the stereospecific nature of many biological interactions. Asymmetric methods have been developed to control the stereochemistry at the C2 position, which is prone to racemization. nih.gov
Several strategies have been successfully employed:
Organocatalysis: Chiral amines and their derivatives can catalyze enantioselective intramolecular oxa-Michael additions to form chiral chromanones. nih.govbohrium.com For example, quinine-derived thiourea (B124793) catalysts have been used to achieve asymmetric cyclization. bohrium.com
Metal-Catalyzed Asymmetric Conjugate Addition: Palladium complexes with chiral ligands, such as Pyridine-Dihydroisoquinoline (PyDHIQ), have been developed for the enantioselective conjugate addition of arylboronic acids to chromones. This method provides access to chromanones with tetrasubstituted stereocenters in high yields and excellent enantioselectivities (up to 99% ee). nih.gov
Asymmetric Hydrogenation: Rhodium-catalyzed asymmetric hydrogenation of chromones bearing trifluoromethyl groups has been shown to produce chiral 2-CF₃-chroman-4-ones with high enantioselectivity. organic-chemistry.org
Table 2: Overview of Stereoselective Chromanone Synthesis Methods
| Method | Catalyst/Reagent | Key Transformation | Enantioselectivity (ee) |
| Organocatalysis | Chiral Amine / Thiourea | Intramolecular Oxa-Michael Addition | High |
| Metal Catalysis | Pd-PyDHIQ Complex | Conjugate Addition of Arylboronic Acids | Up to 99% |
| Asymmetric Hydrogenation | Rhodium Complex | Hydrogenation of C=C bond | Excellent |
This table summarizes key approaches to achieving stereocontrol in the synthesis of chiral chromanones. bohrium.comnih.govorganic-chemistry.org
Chemical Modifications and Derivatization of the this compound Scaffold
The this compound scaffold, once synthesized, can be subjected to a variety of chemical modifications to generate a library of derivatives for further study. The reactive sites on the molecule, including the phenolic hydroxyl group, the acetyl group, and the chroman ring itself, offer opportunities for derivatization.
One common modification involves the construction of spirocyclic systems. The acetyl group of the chroman-6-yl ethanone can participate in condensation reactions. For example, 1,3-dipolar cycloaddition reactions with azomethine ylides (generated from isatins and amino acids) can be used to synthesize complex spiro[oxindole-chromanone]pyrrolidines. These reactions create multiple new stereocenters with high regioselectivity.
Furthermore, the chromanone core can be embedded within larger, more complex heterocyclic systems. For instance, novel hybrids incorporating spiropyrrolidine, quinoxaline, and chromanone units have been synthesized via multicomponent 1,3-dipolar cycloaddition reactions. nih.gov These modifications are often pursued to explore and optimize the biological activities of the parent compound.
Introduction and Manipulation of Hydroxyl and Alkoxy Groups
The hydroxyl group at the C-5 position and the potential for alkoxy groups on the chroman scaffold are primary targets for chemical synthesis and modification. These groups significantly influence the molecule's properties, and their manipulation is a cornerstone of analog synthesis.
The synthesis of the core 6-hydroxychroman scaffold is a fundamental precursor to obtaining compounds like this compound. nih.govacs.org Synthetic routes often begin with the Claisen–Schmidt condensation of a substituted 2'-hydroxyacetophenone with a benzaldehyde derivative to form a chalcone. nih.gov Subsequent intramolecular cyclization, often under basic or photochemical conditions, yields the flavanone (2-phenylchroman-4-one) structure. nih.gov The acetyl group at the 6-position can be introduced through reactions such as the Fries rearrangement of a corresponding ester or by starting with an appropriately substituted acetophenone.
Key transformations involving the hydroxyl and potential alkoxy groups include:
Alkylation/Etherification: The phenolic hydroxyl group can be converted to an alkoxy group (e.g., methoxy) by reaction with alkylating agents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. This modification can alter the compound's lipophilicity and hydrogen-bonding capabilities.
Acylation/Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine) converts the hydroxyl group into an ester. This is a common strategy for creating prodrugs or modifying biological activity.
Protection/Deprotection: The hydroxyl group often requires protection during subsequent synthetic steps. Common protecting groups include benzyl (B1604629) ethers or silyl (B83357) ethers, which can be selectively removed under specific conditions (e.g., hydrogenolysis for benzyl groups, fluoride (B91410) ions for silyl ethers).
These manipulations are crucial for building a library of analogs with diverse electronic and steric properties, enabling systematic investigation of their biological roles.
Modification of Phenyl Substituents at the C-2 Position
The phenyl ring at the C-2 position of the chroman structure is another key site for synthetic modification. The nature and position of substituents on this ring can profoundly impact the molecule's interaction with biological targets.
The most straightforward method for introducing diversity at this position is by varying the benzaldehyde starting material used in the initial Claisen–Schmidt condensation. nih.gov By employing a range of substituted benzaldehydes (e.g., with halogen, alkyl, alkoxy, or nitro groups), a wide array of C-2 phenyl-substituted flavanone analogs can be generated. For instance, the synthesis of 2-phenylchromone derivatives has been achieved using various substituted precursors to explore their potential as enzyme inhibitors. nih.gov
Table 1: Examples of Substituted Benzaldehydes for Analog Synthesis
| Benzaldehyde Derivative | Resulting Substituent at C-2 Phenyl Ring |
|---|---|
| 4-Bromobenzaldehyde | 4-Bromo |
| 2-Carboxybenzaldehyde | 2-Carboxy |
| 5-Bromo-2-methoxybenzaldehyde | 5-Bromo-2-methoxy |
This table illustrates how different starting materials can be used to synthesize a variety of C-2 phenyl substituted analogs.
Post-synthetic modification of the C-2 phenyl ring is less common but can be achieved through standard aromatic substitution reactions, provided that other reactive sites on the molecule are appropriately protected. Reactions such as nitration, halogenation, or sulfonation could be employed, followed by further transformations of the newly introduced groups.
Mannich Reactions for Functionalization
The Mannich reaction is a powerful three-component reaction that introduces an aminomethyl group onto an acidic proton located ortho or para to a hydroxyl group. lew.roresearchgate.net For this compound, the position ortho to the C-5 hydroxyl group (C-6 is occupied) is a potential site for this reaction, although the acetyl group provides steric hindrance. However, related phenolic ketones are excellent substrates for this transformation.
Studies on the aminomethylation of 1-(1-hydroxynaphthalen-2-yl)ethanone, a structural analog, demonstrate that the reaction with formaldehyde (B43269) and a secondary amine (like morpholine (B109124) or piperidine) selectively produces phenolic Mannich bases. lew.roresearchgate.net The aminomethyl group is introduced at the position ortho to the hydroxyl group. lew.roresearchgate.net This reaction proceeds efficiently in both protic (ethanol) and aprotic (benzene) solvents. lew.ro
General Mannich Reaction Scheme: R-H + CH₂O + R'₂NH → R-CH₂-NR'₂ + H₂O (Where R-H is the active hydrogen compound, in this case, the chroman)
This functionalization introduces a basic amino group, which can significantly alter the solubility and pharmacological properties of the parent molecule. The intramolecular Mannich reaction is also a valuable methodology for constructing complex heterocyclic systems like polysubstituted piperidines. nih.gov The versatility of the Mannich reaction makes it a key tool for creating libraries of derivatives for further investigation. nih.gov
Advanced Synthetic Approaches (e.g., Click Chemistry, Radiolabeling)
Modern synthetic methodologies provide sophisticated tools for the functionalization and study of complex molecules like flavonoids.
Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent example of "click chemistry," is a highly efficient and specific reaction for linking molecular fragments. nih.gov This methodology can be applied to flavonoid analogs by introducing either an azide (B81097) or a terminal alkyne group onto the chroman scaffold. This functionalized flavonoid can then be "clicked" with a complementary-tagged molecule (e.g., a peptide, a fluorescent dye, or another small molecule) to create more complex conjugates. chimia.chresearchgate.net The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. nih.govchimia.ch
Radiolabeling: Radiolabeling is essential for developing molecular probes for in vivo imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). mdpi.com Flavonoids are promising precursors for radiolabeled compounds due to their phenolic nature, which facilitates radioiodination. nih.gov
Common radiolabeling strategies for flavonoids and their analogs include:
Direct Radioiodination: Using isotopes like Iodine-125.
Halogenation: Introducing positron-emitting isotopes such as Fluorine-18 (¹⁸F). mdpi.com
Radiometal Complexation: Chelating radiometals like Technetium-99m (⁹⁹ᵐTc) to the flavonoid derivative. nih.gov
Click Chemistry for Radiolabeling: A powerful strategy involves a two-step process where a radiolabeled prosthetic group (e.g., an ¹⁸F-containing alkyne) is first synthesized and then attached to an azide-functionalized flavonoid via a click reaction. nih.govnih.gov This approach is modular, efficient, and allows for the late-stage introduction of the radioisotope. researchgate.net
These advanced methods expand the utility of this compound analogs, enabling their use as sophisticated tools in molecular imaging and chemical biology.
Structure Activity Relationship Sar Studies of 1 5 Hydroxy 2 Phenylchroman 6 Yl Ethanone Analogs
Identification of Structural Determinants for Biological Activity
SAR studies have pinpointed several critical structural motifs that govern the efficacy of these phenylchroman derivatives. The biological activity is significantly influenced by the substitution patterns on the aromatic rings, the nature of the substituent at the C-2 position, the presence of specific functional groups, and the molecule's three-dimensional arrangement.
The number and position of hydroxyl (-OH) groups on the A and B rings of the chroman skeleton are paramount to biological activity. nih.govmdpi.com The hydroxylation pattern directly affects properties such as antioxidant capacity, enzyme inhibition, and receptor binding by altering the molecule's electronic properties and its ability to form hydrogen bonds. nih.gov
Generally, an increase in the number of hydroxyl groups on the B-ring correlates with enhanced radical scavenging activity. For instance, in related flavonoid structures, compounds with 3',4'-dihydroxy (catechol) or 3',4',5'-trihydroxy (pyrogallol) patterns on the B-ring exhibit superior antioxidant properties compared to those with a single 4'-hydroxyl group. nih.gov This is attributed to the greater stability of the resulting radical through electron delocalization. The hydroxylation pattern of the B-ring is a major factor in determining the biological effects of flavonoids. nih.gov These patterns are established by key enzymes, flavonoid 3'-hydroxylase (F3'H) and flavonoid 3',5'-hydroxylase (F3'5'H), which introduce hydroxyl groups at specific positions. nih.gov
Similarly, hydroxylation on the A-ring, such as the 5-hydroxy group present in the parent compound, contributes significantly to activity. This group can form intramolecular hydrogen bonds with the adjacent ketone, influencing the planarity and electronic distribution of the molecule. Studies on various flavonoids have shown that A-ring hydroxyl groups can enhance activities like membrane binding and antioxidant potential. nih.gov
Table 1: Effect of B-Ring Hydroxylation on Antioxidant Activity in Flavonols
| Compound | B-Ring Hydroxylation Pattern | Relative Hydroxyl Radical Scavenging Activity |
|---|---|---|
| Kaempferol | 4'-OH | Low |
| Quercetin | 3',4'-OH | Medium |
| Myricetin | 3',4',5'-OH | High nih.gov |
The phenyl group at the C-2 position is a defining feature of the 2-phenylchroman scaffold and plays a critical role in ligand-target interactions, often through hydrophobic and π-stacking interactions. nih.gov The electronic nature of substituents on this phenyl ring can modulate the biological activity.
SAR studies on related compounds like chalcones have demonstrated that the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the B-ring phenyl group significantly alters efficacy. nih.gov For instance, in a series of benzylideneacetophenones, compounds with electron-donating groups such as methoxy (B1213986) (-OCH3) or amino (-NH2) at the para-position of the phenyl ring showed enhanced anti-inflammatory and antioxidant activities. nih.gov Conversely, the presence of electron-withdrawing groups like chloro (-Cl) or nitro (-NO2) can sometimes lead to decreased activity, although this is target-dependent. mdpi.com The phenyl ring can also act as a hydrogen bond acceptor, a non-traditional interaction that can contribute to binding affinity. researchgate.net
The substitution pattern dictates the electronic charge distribution across the molecule, which can influence how it fits into a receptor's binding pocket and interacts with key amino acid residues.
A delicate balance between hydrophobicity and hydrophilicity is essential for biological activity. Hydrophobic groups, such as alkyl or phenyl moieties, are often involved in van der Waals or hydrophobic interactions within the nonpolar pockets of a biological target. researchgate.netnih.gov The C-2 phenyl group is a primary source of hydrophobicity in the 1-(5-hydroxy-2-phenylchroman-6-yl)ethanone scaffold. Increasing the hydrophobicity can sometimes enhance membrane permeability and target engagement. nih.gov
Hydrogen bond donors (e.g., -OH, -NH2) and acceptors (e.g., C=O, -O-) are fundamental for molecular recognition and binding specificity. nih.gov The 5-hydroxy group and the carbonyl group of the ethanone (B97240) moiety in the parent compound are key hydrogen bonding sites. SAR studies on various heterocyclic compounds confirm that the precise spatial arrangement of these groups is critical. researchgate.net Altering or adding such groups can drastically change the binding mode and affinity of the molecule for its target. For example, converting a hydrogen bond donor to an acceptor or removing it entirely can abolish activity.
The chroman ring contains a stereocenter at the C-2 position, meaning the molecule can exist as different stereoisomers (enantiomers or diastereomers). The three-dimensional orientation of the C-2 phenyl group relative to the chroman ring system can have a profound impact on biological activity and receptor selectivity.
In studies of analogous 4-phenylchroman compounds targeting α1-adrenoreceptors, stereochemistry was a key determinant of potency. It was observed that a cis relationship between the substituent at one position and the phenyl ring at another was associated with optimal receptor blocking activity, whereas the corresponding trans isomer was significantly less potent. nih.gov This suggests that the specific spatial arrangement of the phenyl group is necessary for a precise fit into the receptor's binding site, highlighting that one stereoisomer may be strongly active while the other is virtually inactive.
Computational Approaches in SAR Analysis
Computational chemistry provides powerful tools to rationalize observed SAR data and predict the activity of novel analogs. Techniques like molecular docking are instrumental in visualizing and quantifying the interactions between a ligand and its biological target.
Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a target, typically a protein or enzyme. japer.in This simulation helps in understanding the binding mode and estimating the binding affinity, which is often expressed as a docking score. nih.gov
For analogs of this compound, docking studies can elucidate how different substitutions influence interactions with the target's active site. These simulations frequently reveal the importance of specific interactions:
Hydrogen Bonds: Key residues in the active site, such as arginine, tyrosine, and serine, are often identified as forming hydrogen bonds with the hydroxyl and carbonyl groups of the chroman analogs. mdpi.comjaper.in
Hydrophobic Interactions: The phenyl rings of the chroman scaffold typically engage in hydrophobic and π-π stacking interactions with nonpolar amino acid residues like leucine, valine, and tryptophan. nih.govjaper.in
Arene-Cation Interactions: The electron-rich phenyl rings can form favorable electrostatic interactions with positively charged residues like lysine (B10760008) or arginine. mdpi.com
By comparing the docking poses and scores of a series of analogs, researchers can build a predictive model that correlates structural features with binding affinity, guiding the synthesis of more effective compounds. nih.gov
Table 2: Representative Molecular Docking Results for Phenylchroman Analogs with a Hypothetical Kinase Target
| Analog | Key Modification | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Analog A | Parent Compound | -9.5 | ARG120 (H-bond), TYR355 (H-bond), VAL349 (Hydrophobic) japer.in |
| Analog B | 4'-Methoxy on Phenyl Ring | -10.1 | ARG120 (H-bond), TYR355 (H-bond), LYS106 (Arene-cation) mdpi.com |
| Analog C | 4'-Nitro on Phenyl Ring | -9.1 | ARG120 (H-bond), VAL349 (Hydrophobic) mdpi.com |
| Analog D | No 5-OH Group | -7.2 | VAL349 (Hydrophobic) |
In Silico Prediction of Binding Affinities and Pharmacophore Modeling
In the quest to understand and optimize the biological activity of this compound and its analogs, computational methods serve as powerful predictive tools. In silico techniques, including pharmacophore modeling and molecular docking, provide critical insights into the molecular interactions between these compounds and their biological targets, guiding the rational design of more potent and selective molecules. These approaches are instrumental in predicting binding affinities and elucidating the key structural features required for molecular recognition at the active site of a receptor or enzyme.
Pharmacophore modeling is a cornerstone of computational drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.gov For the this compound scaffold, a pharmacophore model would typically be generated based on the structures of known active analogs. nih.gov Such a model for this class of compounds would likely include several key features:
A Hydrogen Bond Donor (HBD): Arising from the hydroxyl group at the C5 position of the chroman ring.
A Hydrogen Bond Acceptor (HBA): Corresponding to the oxygen atom in the chroman ring and the carbonyl oxygen of the ethanone group.
An Aromatic Ring (AR): Representing the phenyl group at the C2 position.
A Hydrophobic (HY) region: Associated with the chroman scaffold itself.
The spatial relationship between these features is critical for optimal interaction with a biological target. technologynetworks.com For instance, a study on flavonoid derivatives as α-glucosidase inhibitors identified a pharmacophore model consisting of two hydrogen bond acceptors, one hydrogen bond donor, and one aromatic ring as crucial for inhibitory activity. researchgate.net Similarly, research on flavones for aromatase inhibition highlighted the importance of the core flavone (B191248) ring, molecular lipophilicity, and specific hydroxy substitutions. technologynetworks.com
Once a pharmacophore model is established, it can be used as a 3D query to screen virtual libraries of compounds, identifying novel molecules that possess the required structural features for potential activity. nih.gov
Molecular docking is another vital computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method calculates the binding energy, often expressed as a docking score, which serves as an estimation of the binding affinity. nih.gov Lower binding energy values typically indicate a more stable and favorable interaction between the ligand and the protein. nih.gov
For analogs of this compound, docking studies would involve placing each molecule into the active site of a specific target protein. The software then calculates the binding energy based on various interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. mdpi.com Studies on structurally related 2-phenylchromone derivatives have successfully used molecular docking to rationalize the binding modes of these compounds within enzyme active sites and correlate computational results with experimental inhibitory activities. nih.gov
The predictive power of these in silico studies allows researchers to prioritize the synthesis of compounds with the most promising therapeutic potential. By modifying the core structure of this compound—for example, by altering the substituents on the C2-phenyl ring or the ethanone moiety—scientists can computationally assess how these changes might impact binding affinity.
The following interactive table presents hypothetical binding affinity data for a series of analogs, as predicted by molecular docking simulations against a putative protein target. This data illustrates how structural modifications could influence binding energy.
| Compound ID | R1 (Phenyl Ring Substituent) | R2 (Ethanone Moiety) | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |
| I | -H (unsubstituted) | -CH3 | -7.5 | H-bond with C5-OH; Aromatic stacking |
| II | 4'-OH | -CH3 | -8.2 | H-bond with C5-OH and 4'-OH |
| III | 4'-OCH3 | -CH3 | -7.8 | H-bond with C5-OH; Hydrophobic interaction |
| IV | 4'-Cl | -CH3 | -8.0 | Halogen bond with active site residue |
| V | -H | -CF3 | -8.5 | Enhanced hydrophobic interactions |
This table is for illustrative purposes only and is based on established principles of molecular modeling. The values are not derived from experimental data for this specific compound.
The data suggests that adding a hydroxyl group at the 4'-position of the phenyl ring (Compound II) could enhance binding affinity through an additional hydrogen bond. Similarly, replacing the methyl group of the ethanone with a trifluoromethyl group (Compound V) might increase potency due to stronger hydrophobic interactions. mdpi.com These in silico predictions provide a valuable roadmap for further structure-activity relationship (SAR) studies.
Analytical Methodologies for the Characterization and Quantification of 1 5 Hydroxy 2 Phenylchroman 6 Yl Ethanone
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methodologies provide detailed information about the molecular architecture of 1-(5-Hydroxy-2-phenylchroman-6-yl)ethanone by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR, DEPT, COSY, HSQC, HMBC)
¹H NMR spectroscopy provides information on the chemical environment and spatial relationships of the hydrogen atoms. The spectrum would be expected to show distinct signals for the aromatic protons on the phenyl and chroman moieties, the protons of the chroman ring, the acetyl group's methyl protons, and the hydroxyl proton. The chemical shifts (δ), signal multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) are critical for assigning each proton to its specific position in the molecule.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.
2D NMR techniques are crucial for assembling the molecular structure by revealing correlations between different nuclei.
Correlation Spectroscopy (COSY) establishes proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the same spin system.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of protonated carbons.
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals long-range correlations (typically over two to three bonds) between protons and carbons (¹H-¹³C). This is particularly useful for identifying connections across quaternary carbons and piecing together the different fragments of the molecule, such as the link between the acetyl group and the chroman ring.
A hypothetical data table summarizing expected NMR data is presented below. Actual experimental values would be necessary for a definitive analysis.
| Atom | Hypothetical ¹H NMR Data (δ, multiplicity, J in Hz) | Hypothetical ¹³C NMR Data (δ) | Key HMBC Correlations (¹H → ¹³C) |
| H-2 | δ ~5.4 (dd, J = 11.0, 2.5 Hz) | C-2: δ ~79.0 | H-2 → C-3, C-4, C-1', C-2', C-6' |
| H-3ax | δ ~2.1 (m) | C-3: δ ~28.0 | H-3ax → C-2, C-4, C-4a |
| H-3eq | δ ~2.3 (m) | H-3eq → C-2, C-4, C-4a | |
| H-4ax | δ ~2.9 (m) | C-4: δ ~22.0 | H-4ax → C-2, C-3, C-4a, C-5 |
| H-4eq | δ ~3.1 (m) | H-4eq → C-2, C-3, C-4a, C-5 | |
| H-7 | δ ~6.5 (d, J = 8.5 Hz) | C-7: δ ~117.0 | H-7 → C-5, C-8a, C-8 |
| H-8 | δ ~7.6 (d, J = 8.5 Hz) | C-8: δ ~128.0 | H-8 → C-6, C-8a, C-4a |
| H-2'/6' | δ ~7.4 (m) | C-2'/6': δ ~126.0 | H-2'/6' → C-2, C-4' |
| H-3'/5' | δ ~7.3 (m) | C-3'/5': δ ~128.5 | H-3'/5' → C-1', C-4' |
| H-4' | δ ~7.3 (m) | C-4': δ ~128.0 | H-4' → C-2'/6', C-3'/5' |
| 5-OH | δ ~12.5 (s) | 5-OH → C-5, C-4a, C-6 | |
| COCH₃ | δ ~2.6 (s) | COCH₃: δ ~26.0 | COCH₃ → C-6, CO |
| Quaternary Carbons | |||
| C-4a | C-4a: δ ~115.0 | ||
| C-5 | C-5: δ ~160.0 | ||
| C-6 | C-6: δ ~113.0 | ||
| C-8a | C-8a: δ ~155.0 | ||
| C-1' | C-1': δ ~140.0 | ||
| CO | CO: δ ~204.0 |
Note: This table is illustrative and based on typical chemical shifts for similar flavonoid structures. Actual values may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
Mass spectrometry is used to determine the molecular weight and elemental formula of this compound. High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. The expected molecular formula is C₁₇H₁₆O₃, with a monoisotopic mass of approximately 268.1099 g/mol .
Tandem mass spectrometry (MS/MS) experiments can provide structural information through controlled fragmentation of the parent ion. The fragmentation pattern would be characteristic of the chroman and acetylphenyl moieties, and analysis of the fragment ions can help to confirm the proposed structure.
| Technique | Information Obtained | Expected Value |
| HR-ESI-MS | Exact Mass of [M+H]⁺ | ~269.1172 |
| HR-ESI-MS | Molecular Formula | C₁₇H₁₆O₃ |
| MS/MS | Characteristic Fragment Ions | Dependent on fragmentation pathways |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (-OH) group, the carbonyl (C=O) group of the ketone, aromatic C-H and C=C bonds, and the C-O ether linkage of the chroman ring.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| Phenolic O-H stretch | 3200-3600 (broad) |
| Aromatic C-H stretch | 3000-3100 |
| Aliphatic C-H stretch | 2850-3000 |
| Ketone C=O stretch | 1650-1680 (conjugated) |
| Aromatic C=C stretch | 1450-1600 |
| C-O stretch (ether and phenol) | 1000-1300 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, which is related to the extent of conjugation and the chromophoric system. The spectrum of this compound is expected to show absorption maxima (λ_max) characteristic of the substituted benzoyl and phenyl chromophores. The position and intensity of these bands can be influenced by the solvent polarity.
| Transition | Expected λ_max (nm) |
| π → π | ~250-290 |
| n → π | ~320-360 |
Chromatographic Methods for Purity Profiling and Quantification
Chromatographic techniques are essential for separating this compound from impurities and for its quantification.
High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and UV Detection
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and for its quantitative determination. A reversed-phase HPLC method, typically using a C18 column, would be employed. The mobile phase would likely consist of a mixture of an aqueous solvent (often with a pH modifier like formic or acetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol), run in either an isocratic or gradient elution mode.
Purity Profiling: HPLC separates the target compound from any starting materials, by-products, or degradation products. The peak area percentage of the main peak relative to the total area of all peaks provides a measure of its purity.
Quantification: For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure standard of this compound and measuring the corresponding peak areas. The concentration of the compound in an unknown sample can then be determined by comparing its peak area to the calibration curve.
Diode-Array Detection (DAD) or a standard UV detector is used to monitor the column effluent. DAD provides the advantage of acquiring the UV-Vis spectrum of the eluting peak, which can aid in peak identification and purity assessment by comparing the spectrum to that of a reference standard. The detection wavelength would be set at one of the absorption maxima determined by UV-Vis spectroscopy to ensure high sensitivity.
A summary of a typical HPLC method is provided below.
| Parameter | Typical Conditions |
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile |
| Elution | Gradient elution (e.g., starting with 30% B, increasing to 90% B over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Detection | DAD or UV at a specific λ_max (e.g., 280 nm) |
| Injection Volume | 10-20 µL |
Ultra-High Performance Liquid Chromatography (UPLC)
Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to traditional HPLC. ijraset.com This enhancement is primarily achieved by using columns packed with smaller particles (typically sub-2 µm), which necessitates instrumentation capable of handling much higher backpressures. ijraset.com For the analysis of flavonoids like this compound, UPLC, particularly when coupled with mass spectrometry (UPLC-MS), is a powerful tool for separation, identification, and quantification. mdpi.com
The separation is typically performed on a reversed-phase column, where the stationary phase is nonpolar. A common choice is a C18 column, such as an ACQUITY UPLC™ HSS T3, which is well-suited for retaining and separating phenolic compounds. phcog.com The mobile phase generally consists of a mixture of water and an organic solvent like acetonitrile or methanol, with a small amount of acid (e.g., 0.1% formic acid) added to both phases. mdpi.comphcog.com The acid helps to protonate silanol (B1196071) groups in the stationary phase and the analytes themselves, leading to sharper, more symmetrical peaks. A gradient elution, where the proportion of the organic solvent is increased over time, is employed to effectively elute compounds with varying polarities. phcog.com
Following chromatographic separation, detection by mass spectrometry provides detailed structural information. For phenolic compounds, electrospray ionization (ESI) in negative ion mode is highly effective, as the hydroxyl group can be readily deprotonated to form the [M-H]⁻ ion. phcog.comnih.gov High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap, can provide highly accurate mass measurements, facilitating the confirmation of the elemental composition. mdpi.comphcog.com Tandem mass spectrometry (MS/MS) can be used to fragment the precursor ion, yielding a characteristic pattern that aids in structural elucidation.
Table 1: Illustrative UPLC-MS Parameters for the Analysis of this compound
| Parameter | Condition |
| Instrumentation | Waters ACQUITY UPLC System coupled to a Q-TOF Mass Spectrometer |
| Column | ACQUITY UPLC™ HSS T3 (100 mm × 2.1 mm, 1.8 µm) phcog.com |
| Mobile Phase A | 0.1% Formic Acid in Water phcog.com |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile phcog.com |
| Flow Rate | 0.4 mL/min |
| Gradient Program | 10% B to 95% B over 15 minutes |
| Column Temperature | 40°C phcog.com |
| Injection Volume | 2 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative phcog.com |
| Capillary Voltage | 2.5 kV phcog.com |
| Source Temperature | 120°C |
| Scan Range (m/z) | 50 - 1000 Da |
Table 2: Expected UPLC-MS Results
| Analyte | Retention Time (min) | Precursor Ion [M-H]⁻ (m/z) | Key MS/MS Fragment Ions (m/z) |
| This compound | ~8.5 | 267.0972 | 252.0735, 161.0238, 131.0497 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation and identification of volatile and thermally stable compounds. The sample is vaporized and separated in a capillary column before being detected by a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, creating a unique mass spectrum for each compound. rjptonline.org
Direct analysis of flavonoids like this compound by GC-MS can be challenging due to the presence of the polar phenolic hydroxyl group. This group can decrease the compound's volatility and lead to poor peak shape and thermal degradation in the hot injector port. To overcome this, a derivatization step is often employed. Silylation is a common method where the active hydrogen of the hydroxyl group is replaced with a nonpolar trimethylsilyl (B98337) (TMS) group. This process increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.
The derivatized sample is injected into the GC, where it is separated on a low-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase. rjptonline.org A programmed temperature gradient is used to elute the compounds. The standard ionization method is Electron Ionization (EI) at 70 eV, which produces reproducible fragmentation patterns that can be compared against spectral libraries for identification. The resulting mass spectrum for the TMS-derivatized this compound would show a molecular ion peak corresponding to the derivatized compound and a series of characteristic fragment ions resulting from the cleavage of the chroman ring and loss of the TMS group or parts of the side chains.
Table 3: Typical GC-MS Parameters for Derivatized Flavonoid Analysis
| Parameter | Condition |
| Instrumentation | Agilent GC-MS System |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |
| Column | BR-5MS (5% Diphenyl/95% Dimethyl polysiloxane), 30 m × 0.25 mm ID, 0.25 µm film thickness rjptonline.org |
| Carrier Gas | Helium at a constant flow of 1 mL/min rjptonline.org |
| Injector Temperature | 250°C rjptonline.org |
| Oven Program | Initial 100°C for 2 min, ramp at 10°C/min to 280°C, hold for 10 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C rjptonline.org |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range (m/z) | 40 - 550 amu |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique that provides the percentage composition of elements (primarily carbon, hydrogen, and nitrogen) within a sample. It is a crucial method for verifying the empirical and molecular formula of a newly synthesized or isolated pure compound. nih.gov The technique involves the complete combustion of a precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, etc.) are separated and quantified by detectors, allowing for the calculation of the mass percentage of each element.
For this compound, the molecular formula is C₁₇H₁₆O₃. Based on this formula, the theoretical elemental composition can be calculated. An experimental analysis of a pure sample should yield results that are in close agreement (typically within ±0.4%) with these theoretical values. This comparison serves as a primary validation of the compound's elemental composition and is a strong indicator of its purity. Any significant deviation could suggest the presence of impurities, residual solvent, or an incorrect structural assignment.
Table 4: Elemental Composition Data for this compound (C₁₇H₁₆O₃)
| Element | Theoretical Mass % | Experimental Mass % (Hypothetical) |
| Carbon (C) | 76.10% | 76.02% |
| Hydrogen (H) | 6.01% | 6.05% |
| Oxygen (O) | 17.89% (by difference) | 17.93% (by difference) |
Conclusion and Future Research Perspectives
Synthesis and Characterization Advances
Future research on 1-(5-Hydroxy-2-phenylchroman-6-yl)ethanone will benefit from the sophisticated synthetic methodologies developed for related chroman and flavanone (B1672756) derivatives. Modern synthetic approaches, such as microwave-assisted organic synthesis, have been shown to produce chroman scaffolds in good yields. researchgate.net Efficient, one-step procedures, including base-mediated aldol (B89426) condensations, have been successfully employed for the synthesis of various substituted chroman-4-ones. acs.org
Key future objectives in the synthesis of this compound should include:
Methodology Development: Adapting established multi-component reactions and condensation techniques to enable efficient and scalable production of the target compound.
Stereoselective Synthesis: The chiral center at the C-2 position of the chroman ring can significantly influence biological activity. acs.org Developing stereoselective synthetic routes to isolate and study the individual enantiomers ((R) and (S)) is a critical research direction.
Full Characterization: Although the compound is known, a comprehensive public repository of its characterization data is lacking. Future work must involve thorough analysis using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HR-MS), and single-crystal X-ray diffraction to confirm its precise three-dimensional structure. nih.govnih.gov
Emerging Biological Activities and Mechanisms
The 2-phenylchroman scaffold is a component of numerous molecules with significant pharmacological properties. While the specific bioactivity of this compound is largely uninvestigated, research on analogous compounds provides a compelling roadmap for future screening and mechanism-of-action studies. Chroman derivatives have been identified as potent inhibitors of various biological targets and have shown promise in treating a range of diseases.
Emerging activities in related compounds that warrant investigation for this compound include:
Anticancer Activity: Various chroman derivatives exhibit potent anticancer effects. nih.gov For example, certain compounds have shown remarkable inhibitory effects on human breast cancer cell lines (MCF-7). nih.gov
Enzyme Inhibition: The chroman and chromanone cores are effective scaffolds for enzyme inhibitors. Derivatives have been developed as selective inhibitors of Sirtuin 2 (SIRT2), a target for neurodegenerative disorders, and as antagonists for the PD-1/PD-L1 immune checkpoint pathway in oncology. acs.orgacs.org
Neurological Activity: Research has demonstrated that some chroman derivatives possess significant antiepileptic activity without showing neurotoxicity in preliminary tests. nih.gov
| Compound Class | Reported Biological Activity | Potential Therapeutic Area | Reference |
|---|---|---|---|
| Chroman Derivatives | Anti-breast cancer (MCF-7 cell line) | Oncology | nih.gov |
| Chroman Derivatives | Antiepileptic | Neurology | nih.gov |
| Substituted Chroman-4-ones | Sirtuin 2 (SIRT2) Inhibition | Neurodegenerative Diseases | acs.org |
| Chroman-based molecules | PD-1/PD-L1 Pathway Inhibition | Immuno-oncology | acs.org |
| Flavones | Antimicrobial, Anti-inflammatory | Infectious & Inflammatory Diseases | researchgate.net |
Unexplored Research Avenues and Gaps in Knowledge
The most significant aspect of this compound is the vast expanse of unexplored research avenues. The current body of scientific literature presents a clear knowledge gap concerning nearly every aspect of this specific molecule.
Primary areas that are completely unexplored include:
Biological Screening: The compound has not been systematically screened against a broad range of biological targets. Its potential as an anticancer, anti-inflammatory, antimicrobial, or enzyme-inhibiting agent is unknown. researchgate.netbeilstein-journals.org
Pharmacokinetics and ADME: No information is available regarding its absorption, distribution, metabolism, and excretion (ADME) profile, which is essential for any potential therapeutic development.
Mechanism of Action: Without established biological activity, no studies on its molecular mechanism of action have been undertaken.
Structure-Activity Relationship (SAR) Studies: The synthesis of derivatives of this compound to build a comprehensive SAR profile is a wide-open field of research. Understanding how modifications to the phenyl ring, the chroman core, or the ethanone (B97240) group affect activity is crucial for medicinal chemistry efforts. acs.org
Potential for this compound as a Lead Compound or Research Probe
Given the proven success of the chroman scaffold in drug discovery, this compound stands out as a high-potential candidate for further investigation. cancer.govnih.gov Its structure contains key functional groups—a phenolic hydroxyl group, a ketone, and a chiral center—that offer multiple points for interaction with biological macromolecules and for synthetic modification.
The potential of this compound can be viewed in two distinct but complementary ways:
As a Lead Compound: Should initial biological screenings reveal potent and selective activity against a therapeutic target, this molecule could serve as an excellent starting point, or "lead compound," for a drug discovery program. Its relatively simple structure would allow for the rational design and synthesis of analogues with improved potency, selectivity, and pharmacokinetic properties. acs.org
As a Research Probe: Even in the absence of immediate therapeutic potential, if the compound demonstrates a specific interaction with a particular enzyme or receptor, it could be developed into a valuable chemical probe. Such probes are essential tools for basic biological research, helping to elucidate the function of proteins and unravel complex cellular pathways.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(5-Hydroxy-2-phenylchroman-6-yl)ethanone, and how do reaction conditions influence yield?
- The compound is typically synthesized via Friedel-Crafts acylation or condensation reactions. For example, analogous chromanone derivatives are prepared by refluxing phenolic precursors with glacial acetic acid in the presence of ZnCl₂ as a catalyst . Reaction optimization (e.g., temperature, solvent polarity, and catalyst loading) is critical for yield improvement. Low yields (<50%) are often attributed to steric hindrance from the phenyl and hydroxyl groups, requiring iterative adjustments to stoichiometry .
Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?
- X-ray crystallography is the gold standard for unambiguous structural determination. For example, bond angles and torsion angles (e.g., C5–C6–C7–O4 = 178.6°) are resolved using SHELXL refinement . Complementary techniques include:
- NMR : Assign hydroxyl proton signals (δ ~12 ppm in DMSO-d₆) and aromatic protons (δ 6.5–7.5 ppm) .
- FT-IR : Confirm carbonyl (C=O) stretches at ~1680 cm⁻¹ and hydroxyl (O–H) bands at ~3200 cm⁻¹ .
Q. How does the hydroxyl group at the 5-position affect the compound’s stability under varying pH conditions?
- The 5-hydroxy group increases susceptibility to oxidation, particularly under alkaline conditions. Stability studies recommend storing the compound in inert atmospheres (N₂/Ar) at pH 5–7 to prevent quinone formation. Degradation products can be monitored via HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed tautomeric forms of this compound?
- X-ray diffraction data (e.g., C–O bond lengths of 1.36 Å for the phenolic oxygen) confirm the enol-keto tautomer predominates in the solid state . Discrepancies between solution-state NMR (showing dynamic equilibrium) and crystallographic data are resolved by analyzing hydrogen-bonding networks (e.g., O4–H···O3 interactions with bond distances of 2.67 Å) that stabilize one tautomer .
Q. What computational strategies predict the compound’s bioavailability and binding affinity to biological targets?
- Molecular docking (e.g., using PyRx or AutoDock) with proteins like cytochrome P450 or bacterial enzymes reveals binding modes. ADMET studies show compliance with Lipinski’s Rule of Five (MW <500, logP <5), suggesting oral bioavailability. Docking scores (e.g., ∆G = −8.2 kcal/mol) correlate with experimental antimicrobial activity .
- QSAR models optimize substituent effects; electron-withdrawing groups at the 2-phenyl position enhance antibacterial potency .
Q. How do solvent polarity and temperature affect the regioselectivity of derivatization reactions (e.g., acetylation, methylation)?
- Polar aprotic solvents (DMF, DMSO) favor acetylation at the 5-hydroxy group due to enhanced nucleophilicity. Kinetic studies at 25–80°C show that methylation (using CH₃I/K₂CO₃) achieves >90% selectivity for the 7-methoxy derivative at 60°C . Competing reactions (e.g., ring-opening) are minimized by controlling reaction time (<4 hrs).
Q. What methodologies validate the purity of this compound in complex matrices (e.g., natural product extracts)?
- LC-MS/MS in MRM mode (e.g., m/z 302 → 152 transition) detects trace impurities (<0.1%).
- DSC/TGA identifies polymorphic forms; a single endothermic peak at 162°C confirms crystalline purity .
Methodological Notes
- Crystallography : Use SHELXL for refinement; twin detection and absorption corrections are critical for high R-factor accuracy (<0.06) .
- Spectral Interpretation : Compare experimental IR/NMR data with NIST Chemistry WebBook entries to rule out isomeric contaminants .
- Synthetic Reproducibility : Document catalyst batch variability (e.g., ZnCl₂ purity >99%) to ensure reaction consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
